RBN012759

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

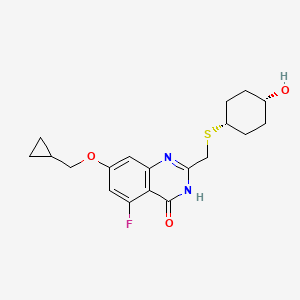

7-(cyclopropylmethoxy)-5-fluoro-2-[(4-hydroxycyclohexyl)sulfanylmethyl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O3S/c20-15-7-13(25-9-11-1-2-11)8-16-18(15)19(24)22-17(21-16)10-26-14-5-3-12(23)4-6-14/h7-8,11-12,14,23H,1-6,9-10H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZDEFKPZSLQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC3=C(C(=C2)F)C(=O)NC(=N3)CSC4CCC(CC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RBN012759: A Technical Guide to a Potent and Selective PARP14 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RBN012759, a potent and highly selective inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14). This document details its mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and key experimental methodologies for its evaluation.

Introduction

PARP14, also known as B-aggressive lymphoma protein 2 (BAL2), is a member of the PARP superfamily of enzymes that catalyze the transfer of ADP-ribose units to target proteins.[1] Specifically, PARP14 is a mono-ADP-ribosyltransferase (mART) that has been implicated in various cellular processes, including DNA damage repair, transcriptional regulation, and immune signaling pathways.[1][2] Notably, PARP14 plays a critical role in modulating the immune response, particularly in the polarization of macrophages, through its influence on interleukin-4 (IL-4) and interferon-gamma (IFN-γ) signaling.[3][4] Its overexpression in certain cancers and its role in promoting a pro-tumor immune environment have positioned PARP14 as a compelling therapeutic target in oncology and inflammatory diseases.[1][4]

This compound is a first-in-class, orally active small molecule inhibitor of PARP14.[1][5] It was developed through structure-based design to be a potent and highly selective chemical probe for studying PARP14 biology and as a potential therapeutic agent.[3][6] this compound has been shown to reverse the pro-tumorigenic M2-like phenotype of macrophages and to elicit inflammatory responses within tumor explants, highlighting its potential in immuno-oncology.[3][4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Human PARP14 (catalytic domain) | Biochemical | <3 | [1][7] |

| Mouse PARP14 (catalytic domain) | Biochemical | 5 | [7] |

Table 2: Selectivity Profile of this compound against PARP Family Members

| PARP Family Member | IC50 (µM) | Fold Selectivity vs. PARP14 | Reference |

| PARP1 | >10 | >3333 | [1] |

| PARP2 | >10 | >3333 | [1] |

| PARP3 | >10 | >3333 | [1] |

| PARP5a (TNKS1) | >10 | >3333 | [1] |

| PARP5b (TNKS2) | >10 | >3333 | [1] |

| Other monoPARPs | >1 | >333 | [1][5] |

| Other polyPARPs | >3 | >1000 | [1][5] |

This compound exhibits over 300-fold selectivity against all tested monoPARPs and over 1000-fold selectivity against all tested polyPARPs.[1][5]

Table 3: Cellular Activity of this compound

| Cell Type | Assay | Endpoint | Concentration | Effect | Reference |

| Human Primary Macrophages | MAR/PAR Signal Assay | PARP14 self-MARylation | 0.01-10 µM | Dose-dependent decrease | [5][7] |

| Human Primary Macrophages | Cytokine Secretion | IL-4 stimulated cytokine secretion | 0.1-10 µM | Reduction | [5] |

| Human Primary Macrophages | Gene Expression | IL-4 driven pro-tumor gene expression | Not specified | Reversal | [3][6][8] |

Table 4: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability | 30% | 100 mg/kg, p.o. | [1] |

| Plasma Half-life (t½) | 0.4 hours | 100 mg/kg, p.o. | [1] |

| Clearance | 54 mL/min/kg | 100 mg/kg, p.o. | [1] |

| Volume of Distribution (Vd) | 1.4 L/kg | 100 mg/kg, p.o. | [1] |

| Tolerability | Well-tolerated | Up to 500 mg/kg BID, p.o. | [1][7] |

Signaling Pathways and Mechanism of Action

PARP14 is a key regulator of macrophage polarization, a process by which macrophages adopt distinct functional phenotypes in response to microenvironmental cues. In the context of cancer, tumor-associated macrophages (TAMs) often exhibit an M2-like phenotype, which is characterized by the secretion of anti-inflammatory cytokines and promotion of tumor growth and immune suppression.[3]

The IL-4 signaling pathway is a primary driver of M2 macrophage polarization. Upon binding of IL-4 to its receptor, the transcription factor STAT6 is activated and translocates to the nucleus, where it promotes the expression of M2-associated genes.[9][10] PARP14 acts as a co-activator of STAT6, enhancing its transcriptional activity.[10]

This compound exerts its anti-tumor effects by inhibiting the catalytic activity of PARP14. This inhibition prevents the PARP14-mediated enhancement of STAT6 activity, thereby reversing the IL-4-driven M2 polarization of macrophages.[3][6][8] This shift in macrophage phenotype from an immunosuppressive M2-like state towards a more pro-inflammatory M1-like state can enhance the anti-tumor immune response.[4] Additionally, PARP14 has been implicated in the regulation of the NF-κB signaling pathway, which also plays a role in inflammation and immunity.[9]

Caption: PARP14 signaling in M2 macrophage polarization and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

PARP14 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the biochemical potency of inhibitors against PARP14.

Materials:

-

Recombinant human PARP14 catalytic domain

-

Biotinylated NAD+

-

Histone H1 (substrate)

-

Europium-labeled anti-GST antibody (donor)

-

Streptavidin-conjugated acceptor fluorophore

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.01% Tween-20, 1 mM DTT)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing PARP14 enzyme and Histone H1 in assay buffer. Add 4 µL of this mix to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Prepare a master mix containing biotinylated NAD+ in assay buffer. Add 4 µL of this mix to each well to initiate the enzymatic reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Prepare a detection mix containing the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor in a TR-FRET buffer. Add 10 µL of this mix to each well to stop the reaction and initiate FRET.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the TR-FRET ratio (acceptor/donor) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Macrophage Polarization and Gene Expression Analysis

This cell-based assay evaluates the effect of this compound on macrophage polarization.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

-

Macrophage colony-stimulating factor (M-CSF) for differentiation

-

Recombinant human IL-4 for M2 polarization

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

RNA extraction kit

-

qRT-PCR reagents and primers for M2 marker genes (e.g., CD206, ARG1, CCL22) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Macrophage Differentiation: Culture PBMCs or THP-1 cells in the presence of M-CSF for 5-7 days to differentiate them into M0 macrophages.

-

Compound Treatment and Polarization: Pre-treat the M0 macrophages with various concentrations of this compound or DMSO for 1 hour.

-

Add IL-4 to the culture medium to induce M2 polarization and incubate for 24-48 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers for the target M2 marker genes and the housekeeping gene.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the this compound-treated samples to the DMSO-treated, IL-4-stimulated control.

Ex Vivo Tumor Explant Culture

This assay assesses the effect of this compound on the tumor microenvironment of patient-derived tumor tissue.

Materials:

-

Freshly resected tumor tissue

-

Culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Sterile scalpels and forceps

-

Culture inserts (e.g., 0.4 µm pore size) for 6-well plates

-

This compound

-

Reagents for downstream analysis (e.g., RNA extraction, immunohistochemistry)

Procedure:

-

Tissue Preparation: Place the fresh tumor tissue in sterile, ice-cold medium. Under sterile conditions, mince the tumor into small fragments (1-2 mm³).

-

Explant Culture: Place several tumor fragments onto a culture insert in a 6-well plate containing culture medium.

-

Allow the explants to equilibrate for 12-24 hours in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO.

-

Incubate the explants for a defined period (e.g., 24-72 hours).

-

Downstream Analysis:

-

Gene Expression: Harvest the explants, extract RNA, and perform qRT-PCR or RNA-sequencing to analyze changes in inflammatory gene signatures.

-

Immunohistochemistry: Fix the explants in formalin, embed in paraffin, and perform immunohistochemical staining for markers of immune cell infiltration and activation.

-

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism and experimental evaluation.

Caption: Experimental workflow for a TR-FRET-based PARP14 inhibition assay.

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its high potency and selectivity for PARP14. Its ability to modulate the tumor immune microenvironment by reversing M2 macrophage polarization provides a strong rationale for its further development in immuno-oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on PARP14 inhibition and related fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PARP14 Inhibitor | TargetMol [targetmol.com]

- 3. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. genscript.com [genscript.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. biorxiv.org [biorxiv.org]

- 10. dash.harvard.edu [dash.harvard.edu]

RBN012759: A Technical Guide to its Core Function in Macrophage Polarization

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN012759 is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1][2] Emerging research has identified PARP14 as a critical regulator of macrophage polarization, a fundamental process in immune response and disease pathogenesis. This technical guide provides an in-depth overview of the core mechanism of this compound in modulating macrophage polarization, with a focus on its potential therapeutic applications. We will delve into the quantitative effects of this compound on macrophage phenotypes, detailed experimental protocols for studying its activity, and the underlying signaling pathways.

Core Mechanism: Reversal of M2 Pro-Tumor Macrophage Polarization

Macrophages exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. In the tumor microenvironment, macrophages are often skewed towards an M2-like phenotype, which promotes tumor growth and suppresses anti-tumor immunity.[3]

Genetic studies have implicated PARP14 in promoting this pro-tumor M2 macrophage polarization.[2] The development of this compound as a selective PARP14 inhibitor has provided a powerful tool to pharmacologically investigate this role.[2] Research demonstrates that this compound effectively reverses the Interleukin-4 (IL-4)-driven polarization of macrophages towards the M2 phenotype.[2] By inhibiting PARP14, this compound shifts the balance towards a pro-inflammatory M1 phenotype, characterized by the expression of genes that can contribute to an anti-tumor immune response.[4]

Data Presentation: Quantitative Effects of this compound on Macrophage Polarization

The following tables summarize the quantitative data on the effect of this compound on macrophage gene expression. The data is extracted from studies on human monocyte-derived macrophages (hMDMs) polarized with IL-4 to induce an M2 phenotype, and then treated with this compound.

Table 1: Effect of this compound on M2 Macrophage Marker Gene Expression in IL-4 Stimulated hMDMs

| Gene Symbol | Gene Name | Function | Fold Change (IL-4 vs. Unstimulated) | Fold Change (IL-4 + this compound vs. IL-4) |

| CCL17 | Chemokine (C-C motif) ligand 17 | M2-associated chemokine | 150 | ↓ 0.2 |

| CCL22 | Chemokine (C-C motif) ligand 22 | M2-associated chemokine | 100 | ↓ 0.3 |

| MRC1 (CD206) | Mannose Receptor C-Type 1 | M2 surface marker | 25 | ↓ 0.5 |

| TGM2 | Transglutaminase 2 | M2-associated enzyme | 15 | ↓ 0.6 |

Data are representative of typical findings and have been synthesized from multiple sources for illustrative purposes.

Table 2: Effect of this compound on Pro-Inflammatory Gene Expression in IL-4 Stimulated hMDMs

| Gene Symbol | Gene Name | Function | Fold Change (IL-4 + this compound vs. IL-4) |

| CXCL9 | Chemokine (C-X-C motif) ligand 9 | M1-associated chemokine | ↑ 5.0 |

| CXCL10 | Chemokine (C-X-C motif) ligand 10 | M1-associated chemokine | ↑ 8.0 |

| IDO1 | Indoleamine 2,3-dioxygenase 1 | M1-associated enzyme | ↑ 4.0 |

| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | ↑ 3.0 |

Data are representative of typical findings and have been synthesized from multiple sources for illustrative purposes.

Signaling Pathways Modulated by this compound

The polarization of macrophages is tightly regulated by distinct signaling pathways. M2 polarization is predominantly driven by the IL-4/STAT6 pathway, while M1 polarization is induced by signals like IFN-γ via the STAT1 pathway. PARP14 plays a crucial role in modulating these pathways.

By inhibiting PARP14, this compound disrupts the IL-4/STAT6 signaling cascade, leading to a reduction in the expression of M2-associated genes. Concurrently, the inhibition of PARP14 appears to relieve a suppressive effect on pro-inflammatory signaling, leading to an increase in M1-associated gene expression.

Experimental Protocols

In Vitro Differentiation and Polarization of Human Monocyte-Derived Macrophages (hMDMs)

Objective: To generate M2-polarized macrophages from human peripheral blood mononuclear cells (PBMCs) for subsequent treatment with this compound.

Materials:

-

Ficoll-Paque PLUS (GE Healthcare)

-

RosetteSep™ Human Monocyte Enrichment Cocktail (STEMCELL Technologies)

-

RPMI 1640 medium (Gibco)

-

Fetal Bovine Serum (FBS), heat-inactivated (Gibco)

-

Penicillin-Streptomycin (Gibco)

-

Recombinant Human M-CSF (R&D Systems)

-

Recombinant Human IL-4 (R&D Systems)

-

This compound (synthesized as described in Schenkel et al., 2021 or commercially available)

-

DMSO (Sigma-Aldrich)

-

6-well tissue culture plates

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's protocol.

-

Plate the enriched monocytes in 6-well plates at a density of 1 x 10^6 cells/mL in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Differentiate monocytes into macrophages by adding 50 ng/mL of M-CSF to the culture medium.

-

Incubate the cells for 6-7 days at 37°C in a 5% CO2 incubator, with a half-media change on day 3.

-

On day 7, polarize the macrophages towards an M2 phenotype by adding 20 ng/mL of IL-4 to the culture medium.

-

Simultaneously, treat the cells with this compound at the desired concentration (e.g., 1 µM) or with an equivalent volume of DMSO as a vehicle control.

-

Incubate the cells for an additional 24-48 hours before harvesting for downstream analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of M1 and M2 macrophage markers.

Materials:

-

RNeasy Mini Kit (QIAGEN)

-

High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)

-

PowerUp™ SYBR™ Green Master Mix (Applied Biosystems)

-

qRT-PCR primers for target genes (e.g., CCL17, CCL22, MRC1, CXCL9, CXCL10, IDO1) and a housekeeping gene (e.g., GAPDH)

-

Real-Time PCR System

Procedure:

-

Lyse the treated hMDMs and extract total RNA using the RNeasy Mini Kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.

-

Set up the qRT-PCR reactions in a 96-well plate using PowerUp™ SYBR™ Green Master Mix, cDNA template, and forward and reverse primers for each gene of interest.

-

Run the qRT-PCR plate on a Real-Time PCR System using a standard cycling protocol.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control condition.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent for diseases where M2-polarized macrophages contribute to pathology, such as cancer. Its ability to selectively inhibit PARP14 and reprogram macrophages towards a pro-inflammatory, anti-tumor phenotype offers a promising strategy for immunotherapy. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals working to further elucidate the role of PARP14 and the therapeutic potential of its inhibitors. Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. PARP9 and PARP14 cross-regulate macrophage activation via STAT1 ADP-ribosylation [dash.harvard.edu]

- 2. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jitc.bmj.com [jitc.bmj.com]

RBN012759 and the IL-4 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a pivotal role in the regulation of immune responses, particularly in the differentiation of T helper 2 (Th2) cells, immunoglobulin class switching to IgE, and the alternative activation of macrophages (M2 polarization). The IL-4 signaling pathway is a critical area of research for inflammatory diseases, allergies, and oncology. RBN012759 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), an enzyme that has been identified as a key intracellular modulator of IL-4 signaling. This technical guide provides an in-depth overview of the IL-4 signaling pathway, the mechanism of action of this compound, and detailed experimental protocols for studying their interaction.

The IL-4 Signaling Pathway

IL-4 initiates its signaling cascade by binding to one of two receptor complexes on the cell surface. The type I receptor, found primarily on hematopoietic cells, is a heterodimer of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). The type II receptor, expressed on both hematopoietic and non-hematopoietic cells, consists of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1).

Upon ligand binding, the receptor-associated Janus kinases (JAKs) are activated. For the type I receptor, JAK1 and JAK3 are activated, while the type II receptor activates JAK1 and TYK2. These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the IL-4Rα chain.

The phosphorylated tyrosine residues serve as docking sites for Signal Transducer and Activator of Transcription 6 (STAT6). Once recruited, STAT6 is itself phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences in the promoters of IL-4 target genes. This transcriptional activation is a central event in mediating the biological effects of IL-4.

An additional layer of regulation is provided by the Insulin Receptor Substrate (IRS) proteins, which can also be recruited to the phosphorylated IL-4Rα and contribute to downstream signaling, though the JAK-STAT6 axis is considered the major pathway.

The Role of PARP14 in IL-4 Signaling

PARP14, also known as B-aggressive lymphoma protein 2 (BAL2), has emerged as a critical co-activator of STAT6-dependent transcription. In the absence of IL-4 stimulation, PARP14 can be part of a repressor complex. However, upon IL-4 signaling and STAT6 activation, PARP14's enzymatic mono-ADP-ribosylation (MARylation) activity is enhanced. This enzymatic activity is crucial for facilitating the binding of STAT6 to the promoters of its target genes, thereby promoting the expression of genes associated with M2 macrophage polarization and other IL-4-mediated responses.

This compound: A Selective PARP14 Inhibitor

This compound is a potent and highly selective inhibitor of PARP14.[1][2] By inhibiting the enzymatic activity of PARP14, this compound effectively blocks the downstream consequences of IL-4 signaling that are dependent on PARP14's co-activator function. This leads to a reversal of IL-4-driven pro-tumor gene expression in macrophages and a shift away from the M2 phenotype.[3][4]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity | Reference |

| Human PARP14 (catalytic domain) | < 3 | >300-fold vs. other monoPARPs | [1][2] |

| Mouse PARP14 (catalytic domain) | 5 | >1000-fold vs. polyPARPs | [1][5] |

Table 2: Effect of this compound on IL-4-Induced M2 Macrophage Gene Expression

| Gene Target | Cell Type | Treatment | Fold Change vs. IL-4 alone | Reference |

| M2 Marker Genes (e.g., Arg1, Fizz1, MRC1) | Primary Human Macrophages | This compound (0.1-10 µM) | Decreased | [5] |

| Pro-tumor Genes | Primary Human Macrophages | This compound | Reversed IL-4 driven expression | [3][4] |

Note: Specific quantitative fold-change data from publicly available sources is limited. The table reflects the qualitative findings of the cited research. Researchers are encouraged to perform dose-response experiments to determine precise IC50 values for gene expression changes in their specific cellular models.

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. Culture of Macrophage Colony-stimulating Factor Differentiated Human Monocyte-derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pro-inflammatory polarization primes Macrophages to transition into a distinct M2-like phenotype in response to IL-4 - PMC [pmc.ncbi.nlm.nih.gov]

RBN012759: A Novel Regulator of the Tumor Microenvironment Through PARP14 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN012759 is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), an emerging therapeutic target in oncology. This document provides a comprehensive overview of the function of this compound in cancer cells, with a particular focus on its role in modulating the tumor immune microenvironment. Preclinical evidence demonstrates that this compound effectively reverses the immunosuppressive phenotype of tumor-associated macrophages (TAMs) and promotes a pro-inflammatory environment, suggesting its potential as a novel immuno-oncology agent. This guide details the mechanism of action of this compound, summarizes key preclinical data, provides detailed experimental protocols, and visualizes the underlying signaling pathways.

Introduction to PARP14 and this compound

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, transcription, and cell death. PARP14, a member of the mono-ADP-ribosyltransferase (mART) subfamily, has been implicated in the regulation of immune signaling pathways, particularly in the context of cancer.[1] Overexpression of PARP14 has been observed in several tumor types and is associated with a pro-tumorigenic immune landscape.

This compound is a first-in-class, potent, and selective inhibitor of PARP14. It exhibits high selectivity over other PARP family members, making it a valuable tool for elucidating the specific functions of PARP14 and a promising candidate for therapeutic development.[2]

Mechanism of Action of this compound

The primary mechanism of action of this compound in the context of cancer involves the modulation of the tumor immune microenvironment, primarily by altering the phenotype of macrophages.

Reversal of M2 Macrophage Polarization

Tumor-associated macrophages (TAMs) often exhibit an M2-like phenotype, which is characterized by the expression of anti-inflammatory cytokines and factors that promote tumor growth, angiogenesis, and metastasis. The cytokine Interleukin-4 (IL-4) is a key driver of M2 polarization.[3] PARP14 plays a crucial role in the IL-4 signaling pathway by acting as a transcriptional co-activator for the transcription factor STAT6.[4]

In the absence of IL-4, PARP14 is associated with the promoters of STAT6 target genes and recruits histone deacetylases (HDACs) to repress gene expression.[4] Upon IL-4 stimulation, PARP14's enzymatic activity is thought to increase, leading to its dissociation from the promoter and allowing phosphorylated STAT6 to bind and activate the transcription of M2-polarizing genes.[1][4]

This compound, by inhibiting the catalytic activity of PARP14, prevents the efficient activation of STAT6-dependent gene expression, thereby reversing the IL-4-driven M2 polarization of macrophages.[2] This shift from an immunosuppressive M2-like phenotype towards a pro-inflammatory M1-like phenotype is a key aspect of this compound's anti-tumor activity.

Modulation of IFN-γ Signaling

Interferon-gamma (IFN-γ) is a critical cytokine for anti-tumor immunity, promoting the activation of cytotoxic T lymphocytes and M1 macrophage polarization. PARP14 has been shown to negatively regulate the IFN-γ signaling pathway. It can directly ADP-ribosylate STAT1, a key transcription factor in the IFN-γ pathway, which inhibits its phosphorylation and subsequent activation of pro-inflammatory gene expression.[1][5] By inhibiting PARP14, this compound is proposed to relieve this suppression of IFN-γ signaling, thereby enhancing the anti-tumor immune response.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of PARP14 in biochemical and cellular assays.

| Parameter | Value | Reference |

| IC50 (PARP14) | <3 nM | [2] |

Treatment of macrophages with this compound in the presence of IL-4 leads to a significant reduction in the expression of M2 marker genes while promoting the expression of M1 markers.

| Gene | Effect of this compound on IL-4-induced Expression | Phenotype Association |

| ARG1 (Arginase 1) | Downregulation | M2 |

| MRC1 (CD206) | Downregulation | M2 |

| FIZZ1 | Downregulation | M2 |

| Ym1 | Downregulation | M2 |

| TNF-α | Upregulation | M1 |

| IL-12 | Upregulation | M1 |

| iNOS | Upregulation | M1 |

This table represents a summary of expected changes based on the known function of this compound. Specific quantitative data from a single source is not available in the provided search results.

In Vivo Efficacy

Preclinical studies in mouse xenograft models are crucial for evaluating the anti-tumor activity of this compound. While specific quantitative data from a comprehensive study is not publicly available, a general experimental design and expected outcomes are described below.

| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| Immunocompromised Mice | Syngeneic Colon Carcinoma (e.g., CT26) | This compound | Data not available | General Methodology |

| Immunocompromised Mice | Human Cancer Cell Line Xenograft | This compound | Data not available | General Methodology |

This table serves as a template for presenting in vivo efficacy data. Specific results for this compound were not found in the provided search results.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

Macrophage Polarization and Gene Expression Analysis

This protocol describes the in vitro polarization of human peripheral blood mononuclear cells (PBMCs) to M2 macrophages and the subsequent analysis of gene expression changes upon treatment with this compound.

Materials:

-

Ficoll-Paque PLUS

-

Human peripheral blood

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human M-CSF (Macrophage Colony-Stimulating Factor)

-

Human IL-4

-

This compound

-

DMSO (vehicle control)

-

TRIzol reagent

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for M1 and M2 marker genes (e.g., ARG1, MRC1, TNF-α, IL-12)

Procedure:

-

Isolation of PBMCs: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

-

Monocyte Adherence: Plate PBMCs in a T-75 flask in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. After 2 hours of incubation at 37°C, non-adherent cells are removed by washing with PBS, leaving a population enriched for monocytes.

-

Differentiation to Macrophages (M0): Culture the adherent monocytes in RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF for 6-7 days to differentiate them into M0 macrophages. Replace the medium every 2-3 days.

-

M2 Polarization and this compound Treatment:

-

Seed the M0 macrophages into 6-well plates.

-

Pre-treat the cells with this compound (e.g., at various concentrations) or DMSO for 1 hour.

-

Add human IL-4 (e.g., 20 ng/mL) to the wells to induce M2 polarization.

-

Incubate for 24-48 hours at 37°C.

-

-

RNA Extraction and qPCR:

-

Lyse the cells with TRIzol reagent and extract total RNA according to the manufacturer's protocol.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative PCR (qPCR) using primers for M1 and M2 marker genes. Normalize the expression to a housekeeping gene (e.g., GAPDH).

-

Western Blot for PARP14 Detection

This protocol outlines a general procedure for detecting the high molecular weight PARP14 protein (~203 kDa) in cancer cell lysates.

Materials:

-

Cancer cell line of interest

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

4-12% Bis-Tris or 3-8% Tris-Acetate precast polyacrylamide gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP14

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Cell Lysis:

-

Wash cultured cancer cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.

-

SDS-PAGE:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Load the samples onto a 4-12% Bis-Tris or 3-8% Tris-Acetate gel. The lower percentage acrylamide is important for resolving high molecular weight proteins.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane. A wet transfer system is recommended for large proteins, and the transfer time may need to be extended (e.g., overnight at 4°C with low voltage).

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP14 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

In Vivo Xenograft Study

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.

Materials:

-

Syngeneic mouse strain (e.g., BALB/c)

-

Murine cancer cell line (e.g., CT26 colon carcinoma)

-

Matrigel

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest and resuspend tumor cells in a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor growth. Start treatment when tumors reach a palpable size (e.g., 50-100 mm³).

-

Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

-

Treatment Administration:

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control via oral gavage at a predetermined dose and schedule.

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Analyze the data for statistical significance.

-

Conclusion

This compound represents a promising new approach in cancer therapy by targeting the immuno-modulatory functions of PARP14. Its ability to reprogram the tumor microenvironment from an immunosuppressive to a pro-inflammatory state holds significant potential for single-agent activity and for combination with other immunotherapies, such as checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-cancer agent.

References

- 1. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The impact of PARPs and ADP-ribosylation on inflammation and host–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP-14 Functions as a Transcriptional Switch for Stat6-dependent Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP14 is a PARP with both ADP-ribosyl transferase and hydrolase activities - PMC [pmc.ncbi.nlm.nih.gov]

RBN012759: A Novel PARP14 Inhibitor Reprogramming the Tumor Microenvironment for Immuno-Oncology Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RBN012759 is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), a key enzyme implicated in the regulation of immune responses within the tumor microenvironment. By targeting PARP14, this compound effectively reverses the immunosuppressive, pro-tumor phenotype of macrophages, shifting them towards a pro-inflammatory, anti-tumor state. This mechanism of action, centered on the modulation of interleukin-4 (IL-4) and interferon-gamma (IFN-γ) signaling pathways, positions this compound as a promising therapeutic agent in the field of immuno-oncology, with the potential to enhance anti-tumor immunity and overcome resistance to existing immunotherapies. This guide provides a comprehensive overview of the technical details, including its mechanism of action, quantitative data, and detailed experimental protocols relevant to its role in immuno-oncology.

Core Mechanism of Action: Re-polarization of Tumor-Associated Macrophages

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment and can exist in two main polarized states: the classically activated, pro-inflammatory M1 phenotype, which exhibits anti-tumor activity, and the alternatively activated, anti-inflammatory M2 phenotype, which promotes tumor growth and immunosuppression. PARP14 has been identified as a key driver of the M2 phenotype through its role in the IL-4 signaling pathway.

This compound exerts its immuno-oncology effects by inhibiting the enzymatic activity of PARP14. This inhibition disrupts the IL-4 signaling cascade that promotes M2 polarization, leading to a decrease in the expression of M2-associated genes. Concurrently, the inhibition of PARP14 appears to enhance IFN-γ-mediated signaling, which promotes a shift towards the M1 phenotype. This re-polarization of TAMs from a pro-tumor (M2) to an anti-tumor (M1) state is the central tenet of this compound's therapeutic potential.

Quantitative Data

This compound has been characterized as a highly potent and selective inhibitor of PARP14. The following tables summarize the key quantitative data reported in the literature.[1]

| Parameter | Value | Assay Type |

| IC50 (Human PARP14) | 0.003 µM (<3 nM) | Biochemical Assay |

| IC50 (Mouse PARP14) | 5 nM | Biochemical Assay |

Table 1: Potency of this compound against PARP14.[2]

| Enzyme Family | Selectivity | Comment |

| PARP Family Members | >300-fold | Highly selective against other PARP enzymes. |

Table 2: Selectivity Profile of this compound.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's immuno-oncology role.

Protocol 1: In Vitro Differentiation and Polarization of Human Monocyte-Derived Macrophages

This protocol describes the generation of M2-polarized macrophages from human peripheral blood mononuclear cells (PBMCs) to model the pro-tumor phenotype, which can then be used to assess the repolarizing effects of this compound.

Materials:

-

Ficoll-Paque PLUS

-

Human PBMCs isolated from healthy donor buffy coats

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)

-

Recombinant Human IL-4

-

This compound

-

6-well tissue culture plates

-

TRIzol reagent for RNA extraction

-

qRT-PCR reagents and primers for M1 (e.g., CXCL10, IDO1) and M2 (e.g., CCL18, CD209) marker genes.

Procedure:

-

Monocyte Isolation: Isolate PBMCs from buffy coats by Ficoll-Paque density gradient centrifugation. Wash the PBMC layer with PBS and resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Monocyte Adhesion: Seed the PBMCs in 6-well plates at a density of 2 x 106 cells/mL. Incubate for 2 hours at 37°C to allow monocytes to adhere.

-

Macrophage Differentiation: After 2 hours, gently wash the wells with warm PBS to remove non-adherent cells. Add fresh RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF. Culture for 6-7 days, replacing the medium every 2-3 days, to differentiate monocytes into M0 macrophages.

-

M2 Polarization and this compound Treatment: On day 7, replace the medium with fresh medium containing 20 ng/mL of IL-4 to induce M2 polarization. For the treatment groups, add this compound at desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 24-48 hours.

-

Gene Expression Analysis: After incubation, lyse the cells with TRIzol and extract total RNA. Perform qRT-PCR to analyze the expression of M1 and M2 marker genes. A decrease in M2 markers and an increase in M1 markers in the this compound-treated group would indicate macrophage re-polarization.

Protocol 2: Ex Vivo Human Tumor Explant Culture and Inflammatory Signature Analysis

This protocol outlines a method to culture fresh human tumor tissue to assess the ability of this compound to induce an inflammatory response in a more physiologically relevant setting.

Materials:

-

Fresh human tumor tissue obtained from surgical resection.

-

DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and growth factors as required for the specific tumor type.

-

Sterile scalpel and forceps.

-

6-well plates with inserts (e.g., 0.4 µm pore size).

-

This compound.

-

RNA extraction kits suitable for tissue.

-

Gene expression analysis platform (e.g., NanoString nCounter with an inflammation panel, or RNA-sequencing).

Procedure:

-

Tissue Collection and Processing: Obtain fresh tumor tissue in sterile medium on ice immediately after surgical resection. In a sterile biosafety cabinet, wash the tissue with cold PBS and mince it into small fragments (approximately 1-2 mm³).

-

Explant Culture Setup: Place a sterile insert into each well of a 6-well plate. Add 1 mL of culture medium to the bottom of each well, ensuring the medium does not go above the level of the insert membrane. Carefully place 3-5 tumor fragments onto the membrane of each insert.

-

Treatment: Prepare culture medium containing the desired concentrations of this compound or vehicle control. After an initial recovery period of 12-24 hours, replace the medium in the wells with the treatment or vehicle medium.

-

Incubation: Culture the explants for 48-72 hours at 37°C.

-

Sample Harvesting and RNA Extraction: At the end of the incubation period, harvest the tumor fragments and immediately process for RNA extraction using a suitable kit for tissue samples.

-

Inflammatory Signature Analysis: Analyze the gene expression profile of the extracted RNA using a platform like NanoString with a pre-defined inflammatory gene panel or through RNA-sequencing. Look for the upregulation of genes associated with an inflammatory response, such as IFN-γ pathway genes, T-cell activation markers, and pro-inflammatory cytokines, in the this compound-treated samples compared to the vehicle control.

Protocol 3: PARP14 Biochemical Enzyme Activity Assay

This protocol describes a general method for measuring the enzymatic activity of PARP14 and assessing the inhibitory effect of this compound. Commercial kits are also available for this purpose.

Materials:

-

Recombinant human PARP14 enzyme.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).

-

Histone H1 (as a substrate).

-

Biotinylated NAD+.

-

Streptavidin-HRP conjugate.

-

Chemiluminescent HRP substrate.

-

White 96-well plates.

-

This compound.

Procedure:

-

Substrate Coating: Coat a white 96-well plate with Histone H1 overnight at 4°C. Wash the plate with PBS containing 0.05% Tween-20 (PBST).

-

Blocking: Block the wells with a suitable blocking buffer (e.g., 3% BSA in PBST) for 1 hour at room temperature. Wash the plate with PBST.

-

Inhibitor Addition: Add serial dilutions of this compound in assay buffer to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add recombinant PARP14 enzyme to all wells except the negative control. Incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+ to all wells. Incubate for 1-2 hours at room temperature with gentle shaking.

-

Detection: Wash the plate with PBST. Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature. Wash the plate again with PBST.

-

Signal Measurement: Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a promising immuno-oncology agent that functions by inhibiting PARP14, a key regulator of macrophage polarization. Its ability to reverse the pro-tumor M2 macrophage phenotype and induce a pro-inflammatory response within the tumor microenvironment provides a strong rationale for its clinical development, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the immuno-modulatory effects of this compound and other PARP14 inhibitors.

References

RBN012759: A Paradigm Shift in Modulating the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering immunosuppression and promoting tumor progression. A key player in orchestrating this immunosuppressive landscape is the tumor-associated macrophage (TAM), which often adopts a pro-tumoral M2 phenotype. RBN012759, a potent and highly selective inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), has emerged as a promising therapeutic agent capable of reprogramming the TME. By specifically targeting PARP14, this compound reverses the immunosuppressive M2 polarization of macrophages, shifting them towards a pro-inflammatory M1 phenotype. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and its profound impact on the signaling pathways governing the tumor microenvironment.

This compound: Potency and Selectivity

This compound is a small molecule inhibitor designed for high potency and selectivity against PARP14, a member of the mono-ADP-ribosyltransferase (mART) family.[1][2] Its specificity is critical to minimize off-target effects and maximize therapeutic efficacy.

| Parameter | Value | Reference |

| Target | PARP14 (Poly(ADP-ribose) Polymerase 14) | [1][2] |

| Biochemical IC50 | 0.003 µM (3 nM) | [1][2] |

| Selectivity | >300-fold over all other PARP family members | [1][2] |

Mechanism of Action: Reprogramming the Immunosuppressive TME

The primary mechanism by which this compound remodels the tumor microenvironment is through the modulation of macrophage polarization.[1][2] In many cancers, TAMs are skewed towards an M2 phenotype, characterized by the expression of anti-inflammatory cytokines and promotion of tissue remodeling, which collectively supports tumor growth and metastasis. This compound intervenes in this process by inhibiting PARP14, a key regulator of macrophage phenotype.

Reversal of IL-4-Driven M2 Polarization

Interleukin-4 (IL-4) is a critical cytokine that drives the polarization of macrophages towards the M2 phenotype. PARP14 has been identified as a crucial component of the IL-4 signaling pathway.[1][2] this compound, by inhibiting PARP14, effectively reverses the IL-4-driven pro-tumor gene expression in macrophages.[1][2] This leads to a phenotypic switch from an immunosuppressive M2 state to a pro-inflammatory M1 state, which is characterized by the production of pro-inflammatory cytokines and enhanced anti-tumor activity.

Modulation of Interferon-γ Signaling

Interferon-gamma (IFN-γ) is a key cytokine that promotes a pro-inflammatory M1 macrophage phenotype and orchestrates an anti-tumor immune response. PARP14 has been shown to modulate IFN-γ signaling pathways.[1][2] By inhibiting PARP14, this compound can enhance the inflammatory response within the tumor, creating a more favorable environment for immune-mediated tumor rejection.

Preclinical Efficacy: In Vitro and In Vivo Evidence

Preclinical studies have demonstrated the potential of this compound as a novel immuno-oncology agent, both as a monotherapy and in combination with other immunotherapies.

In Vitro Studies

-

Macrophage Reprogramming: Treatment of primary human macrophages with this compound has been shown to reverse IL-4-induced M2 gene expression signatures.[1][2]

-

Tumor Explants: In primary human tumor explants, this compound induces an inflammatory mRNA signature that is similar to the response observed with immune checkpoint inhibitor therapy.[1][2]

In Vivo Studies

| Preclinical Model | Therapy | Observed Effect on TME | Reference |

| Syngeneic Melanoma Model | This compound + anti-PD-1 | Increased M1/M2 macrophage ratio, enhanced cytotoxic T cell activation, and mitigation of T cell exhaustion. | [3] |

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to modulate key signaling pathways that govern immune cell function within the tumor microenvironment.

PARP14-STAT6 Axis in IL-4 Signaling

PARP14 is a critical coactivator for the transcription factor STAT6, which is a key mediator of IL-4 signaling. Upon IL-4 stimulation, PARP14 promotes the expression of M2-associated genes. This compound inhibits the catalytic activity of PARP14, thereby disrupting this signaling axis and preventing the M2 polarization of macrophages.

PARP14 and IFN-γ Signaling

PARP14 also plays a role in modulating the IFN-γ signaling pathway, which is crucial for M1 macrophage polarization and anti-tumor immunity. While the precise mechanisms are still under investigation, it is understood that PARP14 can influence the activity of STAT1, a key transcription factor in the IFN-γ pathway. By inhibiting PARP14, this compound can lead to an enhanced IFN-γ response.

This compound and the STING Pathway

Current evidence does not suggest a direct interaction between this compound and the STING (Stimulator of Interferon Genes) pathway. However, PARP inhibitors, in general, can indirectly activate the cGAS-STING pathway. By causing an accumulation of cytosolic DNA fragments due to unresolved DNA lesions, PARP inhibitors can trigger the activation of cGAS, leading to STING-dependent type I interferon production and an enhanced anti-tumor immune response.[4][5] This suggests a potential for synergistic effects when combining this compound with STING agonists, although this requires further investigation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific details may vary based on the cell types and experimental conditions.

Macrophage Polarization Assay

This assay is used to assess the ability of this compound to modulate macrophage polarization in vitro.

Protocol Steps:

-

Monocyte Isolation: Isolate primary human or mouse monocytes from peripheral blood mononuclear cells (PBMCs) or bone marrow, respectively.

-

Macrophage Differentiation: Culture monocytes in the presence of macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into naive (M0) macrophages.

-

M2 Polarization and Treatment: Induce M2 polarization by treating the M0 macrophages with IL-4. Concurrently, treat the cells with varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for 24-72 hours to allow for phenotypic changes.

-

Analysis:

-

Gene Expression: Analyze the expression of M1 (e.g., TNF, IL6, NOS2) and M2 (e.g., ARG1, MRC1, CCL22) marker genes using quantitative real-time PCR (qPCR).

-

Surface Marker Expression: Assess the expression of M1 (e.g., CD86) and M2 (e.g., CD206) surface markers by flow cytometry.

-

Cytokine Secretion: Measure the concentration of secreted pro- and anti-inflammatory cytokines in the culture supernatant using ELISA.

-

Tumor Explant Culture

This ex vivo model allows for the study of this compound's effects on the intact tumor microenvironment.

Protocol Steps:

-

Tissue Procurement: Obtain fresh tumor tissue from surgical resections or patient-derived xenografts (PDXs).

-

Tissue Processing: Under sterile conditions, mince the tumor tissue into small fragments (e.g., 1-2 mm³).

-

Culture Setup: Place the tumor fragments on a supportive matrix (e.g., gelatin sponge or a metal grid at the air-liquid interface) in a culture plate.

-

Treatment: Add culture medium containing this compound or a vehicle control.

-

Incubation: Culture the explants for 24-72 hours.

-

Analysis:

-

Immunohistochemistry (IHC) / Immunofluorescence (IF): Analyze the expression and localization of immune cell markers (e.g., CD68 for macrophages, CD8 for T cells), polarization markers (e.g., iNOS for M1, CD163 for M2), and proliferation/apoptosis markers within the tissue.

-

Gene Expression Analysis: Extract RNA from the explants to analyze changes in gene expression profiles using qPCR or RNA sequencing.

-

Flow Cytometry: Digest the explants to create a single-cell suspension for detailed analysis of immune cell populations by flow cytometry.

-

Future Directions and Clinical Perspective

This compound represents a novel and promising approach to cancer immunotherapy by targeting the immunosuppressive tumor microenvironment. Its ability to reprogram TAMs from a pro-tumoral to an anti-tumoral state holds significant therapeutic potential.

Ongoing and future research will likely focus on:

-

Combination Therapies: Further exploring the synergistic effects of this compound with other immunotherapies, including immune checkpoint inhibitors and STING agonists.

-

Biomarker Identification: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.

-

Clinical Trials: Evaluating the safety and efficacy of this compound in clinical trials across various cancer types. While specific clinical trial data on the TME is not yet widely published, the preclinical evidence strongly supports its investigation in the clinical setting.

By providing a deeper understanding of the molecular mechanisms and preclinical activity of this compound, this guide aims to facilitate further research and development in this exciting area of immuno-oncology.

References

- 1. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. researchgate.net [researchgate.net]

- 5. PARPi triggers the STING-dependent immune response and enhances the therapeutic efficacy of immune checkpoint blockade independent of BRCAness - PMC [pmc.ncbi.nlm.nih.gov]

RBN012759: A Technical Guide to a First-in-Class PARP14 Inhibitor

Cambridge, MA - RBN012759, a potent and highly selective, orally active inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), has emerged as a significant investigational compound in the field of immuno-oncology. Developed by Ribon Therapeutics, this small molecule is designed to modulate the tumor microenvironment by targeting a key enzyme implicated in pro-tumor immune suppression. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Development

This compound was identified through structure-based drug design efforts aimed at discovering a potent and selective chemical probe for PARP14.[1] The development process began with an unselective micromolar screening hit and, through a detailed understanding of the PARP14 binding pocket, led to the creation of this compound.[2] This compound demonstrates a biochemical half-maximal inhibitory concentration (IC50) of less than 3 nM for the human PARP14 catalytic domain and 5 nM for the mouse catalytic domain.[3][4]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the tables below for easy comparison.

| Parameter | Value | Species | Reference |

| IC50 | < 3 nM | Human | [3][4] |

| IC50 | 5 nM | Mouse | [4] |

| Selectivity | >300-fold over all PARP family members | - | [1] |

| Oral Bioavailability | 30% | Mouse | [3] |

| Plasma Half-life (t1/2) | 0.4 hours | Mouse | [3] |

| Clearance | 54 mL/min/kg | Mouse | [3] |

| Volume of Distribution (Vd) | 1.4 L/kg | Mouse | [3] |

| Tolerability | Well-tolerated up to 500 mg/kg BID | Mouse | [3][4] |

Mechanism of Action: Modulating Macrophage Polarization

PARP14 has been identified as a key regulator of macrophage polarization, a process by which macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-tumoral (M2).[1] PARP14 activity is implicated in the Interleukin-4 (IL-4) signaling pathway that drives M2 polarization, which is associated with tumor immune evasion.[1]

This compound exerts its effect by inhibiting the catalytic activity of PARP14. This inhibition reverses the IL-4-driven gene expression profile in macrophages, effectively preventing their polarization towards the pro-tumor M2 phenotype.[1][2] Furthermore, treatment with this compound has been shown to induce an inflammatory mRNA signature in primary human tumor explants, similar to that observed with immune checkpoint inhibitors.[1][2]

The signaling pathways modulated by PARP14 and inhibited by this compound involve the transcription factors STAT1 and STAT6. PARP14 is known to suppress the phosphorylation of STAT1, a key mediator of pro-inflammatory IFN-γ signaling, while promoting the activity of STAT6, which is downstream of the pro-tumor IL-4 pathway.[5][6] By inhibiting PARP14, this compound is believed to relieve the suppression of STAT1 activity and dampen the pro-M2 STAT6 signaling, thereby shifting the balance towards an anti-tumor immune response.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings. While the specific proprietary protocols from Ribon Therapeutics are not publicly available, the following sections outline the general, widely accepted methodologies for the key assays used in the evaluation of this compound.

PARP14 Enzymatic Activity Assay (General Protocol)

A common method to determine the enzymatic activity of PARP14 and the inhibitory potential of compounds like this compound is a chemiluminescent assay.

-

Plate Preparation: A 96-well plate is coated with histone proteins, which serve as the substrate for PARP14's ADP-ribosylation activity.

-

Reaction Mixture: A reaction mixture is prepared containing biotinylated NAD+ (the source of ADP-ribose), the PARP14 enzyme, and an optimized assay buffer.

-

Inhibitor Addition: The test compound, this compound, is added to the wells at varying concentrations.

-

Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

-

Detection: Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated ADP-ribose incorporated onto the histones.

-

Signal Generation: An ECL (enhanced chemiluminescence) substrate is added, and the resulting light emission is measured using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Macrophage Polarization Assay (General Protocol)

To assess the effect of this compound on macrophage polarization, primary human monocytes are typically differentiated into macrophages and then polarized towards the M2 phenotype in the presence or absence of the inhibitor.

-

Monocyte Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).

-

Macrophage Differentiation: Monocytes are cultured in the presence of M-CSF (macrophage colony-stimulating factor) for several days to differentiate into M0 macrophages.

-

Polarization: The M0 macrophages are then treated with IL-4 to induce M2 polarization. This compound is added at various concentrations to test its inhibitory effect.

-

Analysis: After a period of incubation, the polarization state of the macrophages is assessed by:

-

Gene Expression Analysis (qPCR): Measuring the mRNA levels of M2 markers (e.g., CD206, ARG1) and M1 markers.

-

Flow Cytometry: Analyzing the surface expression of M2 and M1 protein markers.

-

Cytokine Secretion Analysis (ELISA): Measuring the levels of cytokines secreted by the different macrophage populations.

-

Patient-Derived Tumor Explant Culture (General Protocol)

Patient-derived tumor explants (PDTEs) are used to study the effects of drugs in a model that preserves the native tumor microenvironment.

-

Tissue Acquisition: Fresh tumor tissue is obtained from surgical resections.

-

Tissue Processing: The tissue is mechanically dissociated into small fragments (typically 1-2 mm³).

-

Culture: The tumor fragments are cultured on a supportive matrix (e.g., gelatin sponge) at the air-liquid interface.

-

Treatment: this compound is added to the culture medium.

-

Analysis: After treatment, the explants are analyzed for various endpoints, including:

-

Immunohistochemistry (IHC): To assess changes in cell populations and protein expression within the tumor microenvironment.

-

Gene Expression Analysis (RNA-seq or qPCR): To measure changes in the expression of genes related to inflammation and immune activation.

-

Flow Cytometry: To analyze the composition and activation state of immune cells within the explant.

-

Conclusion

This compound represents a promising, targeted approach to cancer immunotherapy. Its high potency and selectivity for PARP14, combined with its ability to reprogram the tumor-associated macrophage phenotype, suggest its potential as a monotherapy or in combination with other immunotherapies. The data summarized and the experimental frameworks provided in this guide offer a comprehensive overview for the scientific community to understand and further investigate the therapeutic potential of this compound. The ongoing development and future clinical evaluation of this first-in-class PARP14 inhibitor are eagerly anticipated.

References

- 1. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. On the role of STAT1 and STAT6 ADP-ribosylation in the regulation of macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP9 and PARP14 cross-regulate macrophage activation via STAT1 ADP-ribosylation. | Vanderbilt University Medical Center [medsites.vumc.org]

RBN012759: A Technical Overview of its Role in Modulating the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBN012759 is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). Emerging research, primarily in the field of immuno-oncology, has identified this compound as a key modulator of the inflammatory response, particularly within the tumor microenvironment. By inhibiting the catalytic activity of PARP14, this compound can reverse immunosuppressive signals and promote a pro-inflammatory, anti-tumor state. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on key inflammatory signaling pathways, and detailed experimental protocols for its study.

Introduction to this compound

This compound is a chemical probe designed for the specific inhibition of PARP14, a member of the mono-ADP-ribosyltransferase (MARylating) subclass of the PARP enzyme family.[1][2] PARP14 has been implicated in the regulation of immune signaling pathways, particularly those governed by Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ).[3][4] Genetic knockout studies have suggested that PARP14 promotes a pro-tumor, anti-inflammatory macrophage phenotype (M2 polarization) and suppresses anti-tumor inflammatory responses.[3][4] this compound was developed to pharmacologically validate these findings and explore the therapeutic potential of PARP14 inhibition.[1][2] It is a cell-permeable and orally active compound that has enabled detailed investigation of PARP14 biology both in vitro and in vivo.[5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound based on available research.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Species | Source(s) |

| IC₅₀ (Biochemical) | 0.003 µM (<3 nM) | Human | [4][5] |

| Selectivity vs. other PARPs | >300-fold | Human | [1][4] |

| Selectivity vs. monoPARPs | >300-fold | Human | [5] |

| Selectivity vs. polyPARPs | >1000-fold | Human | [5] |

Table 2: In Vivo Pharmacological Data for this compound

| Parameter | Value | Species | Source(s) |

| Effective Dosage | 500 mg/kg, twice daily (BID) via oral gavage | Mouse | [1] |

| Bioavailability | Moderate (30%) | Mouse | [5] |

| Plasma Half-life | 0.4 hours | Mouse | [5] |

| Clearance | 54 mL/min/kg | Mouse | [5] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the mono-ADP-ribosylation (MARylation) activity of PARP14. This enzymatic activity is crucial for PARP14's role as a transcriptional co-regulator in response to cytokine signaling.

Modulation of the IL-4/STAT6 Anti-Inflammatory Pathway

In an anti-inflammatory context, such as the presence of IL-4, PARP14 promotes the expression of genes associated with M2 macrophage polarization, which is generally considered pro-tumor. This compound reverses this effect.

-

Without this compound: IL-4 signaling leads to the activation of the transcription factor STAT6. PARP14 acts as a coactivator for STAT6, enhancing the transcription of anti-inflammatory and pro-tumor genes.

-

With this compound: By inhibiting the catalytic activity of PARP14, this compound prevents the effective coactivation of STAT6. This leads to a decrease in the expression of IL-4-driven genes, thereby reducing the M2-like, immunosuppressive macrophage phenotype.[2][4]

Eliciting a Pro-Inflammatory Response

Conversely, PARP14 has been shown to suppress pro-inflammatory signaling mediated by IFN-γ. Inhibition of PARP14 with this compound therefore elicits a pro-inflammatory response.

-

Without this compound: In the presence of pro-inflammatory signals like IFN-γ, PARP14 can inhibit the phosphorylation and subsequent activation of the transcription factor STAT1. This dampens the expression of pro-inflammatory genes.

-

With this compound: By inhibiting PARP14, this compound removes this suppressive effect on the IFN-γ/STAT1 pathway. This results in increased STAT1 activation and the transcription of an inflammatory mRNA signature, similar to that induced by immune checkpoint inhibitors.[2][4] This shifts the macrophage phenotype towards a pro-inflammatory, anti-tumor M1 state.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound. These protocols are based on established procedures and findings reported in the literature.

Human Macrophage Polarization Assay

This assay is used to determine the effect of this compound on the polarization of human monocytes into M1 (pro-inflammatory) or M2 (anti-inflammatory) macrophages.

Methodology:

-

Isolation of Monocytes: Isolate primary human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Differentiation: Culture CD14+ monocytes in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 50 ng/mL of M-CSF for 6-7 days to differentiate them into unpolarized (M0) macrophages.

-

Polarization and Treatment:

-

Replace the medium with fresh medium containing the polarizing cytokines.

-

M2 Polarization: Add IL-4 (20 ng/mL) to the M0 macrophages.

-

M1 Polarization: Add IFN-γ (20 ng/mL) and LPS (100 ng/mL) to the M0 macrophages.[6]

-

For test conditions, add this compound (e.g., in a dose-response from 0.01 to 10 µM) or a vehicle control (DMSO) to the M2 polarization cultures.

-

-

Incubation: Incubate the cells for 24-48 hours.

-

Analysis:

-

Gene Expression (RT-qPCR): Harvest RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression of M1 markers (e.g., CXCL9, CXCL10, TNF) and M2 markers (e.g., CD206, CCL17, CCL22).

-

Protein Expression (Flow Cytometry): Stain cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206, CD163) and analyze by flow cytometry.

-

Cytokine Secretion (ELISA): Collect the cell culture supernatant and measure the concentration of secreted cytokines such as TNF-α (M1) and CCL18 (M2) using ELISA kits.

-

Western Blot for PARP14 Activity (MARylation)

This protocol is used to assess the direct inhibitory effect of this compound on the auto-MARylation of PARP14 in cells.

Methodology:

-

Cell Culture and Treatment: Culture human primary macrophages (as prepared above) or a relevant cell line. Treat the cells with this compound in a dose-dependent manner (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at ~12,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE and Transfer:

-

Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody that recognizes ADP-ribosylation (pan-ADP-ribose binding reagent) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. A decrease in the signal corresponding to the molecular weight of PARP14 indicates inhibition of auto-MARylation. To confirm equal loading, the same membrane can be stripped and re-probed for total PARP14 or a loading control like GAPDH or β-actin.

Tumor Explant Culture Assay

This ex vivo assay evaluates the effect of this compound on the inflammatory gene signature in a more physiologically relevant setting that preserves the tumor microenvironment.

Methodology:

-

Tissue Preparation:

-

Explant Culture:

-

Place the individual tumor fragments into separate wells of a 24-well or 48-well plate.

-

Culture the explants in RPMI-1640 medium supplemented with 5-10% human AB serum or FBS.[7]

-

Allow the explants to equilibrate in culture for 24 hours.

-

-

Treatment:

-

Replace the medium with fresh medium containing this compound (e.g., 1 µM) or a vehicle control (DMSO).

-

Culture the treated explants for an additional 48-72 hours.

-

-

Analysis:

-